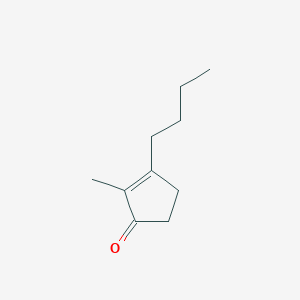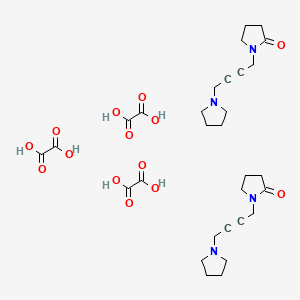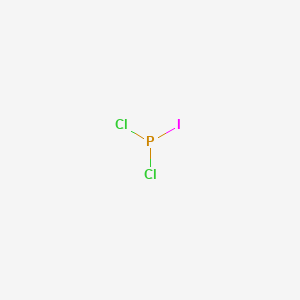
Phosphorous dichloride iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous dichloride iodide is a chemical compound with the formula PCl2I It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Preparation Methods
Phosphorous dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with iodine (I2) under controlled conditions. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the formation of PCl2I. The reaction can be represented as follows:
[ \text{PCl}_3 + \text{I}_2 \rightarrow \text{PCl}_2\text{I} + \text{Cl}_2 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Phosphorous dichloride iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxyhalides, such as phosphorus oxychloride (POCl3) and phosphorus oxyiodide (POI3).
Reduction: Reduction reactions can convert it back to elemental phosphorus and halogen gases.
Substitution: It can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups or atoms. For example, reacting with alcohols can produce phosphorous esters.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents such as hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorous dichloride iodide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds, including organophosphorus compounds.
Biology: It can be used in the preparation of biologically active molecules, such as phosphorous-based drugs or enzyme inhibitors.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs or therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphorous dichloride iodide exerts its effects depends on the specific reaction or application. In general, it acts as a source of phosphorus and halogen atoms, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the context, but typically involve the formation or breaking of chemical bonds with other molecules.
Comparison with Similar Compounds
Phosphorous dichloride iodide can be compared to other phosphorus halides, such as phosphorus trichloride (PCl3), phosphorus tribromide (PBr3), and phosphorus triiodide (PI3). Each of these compounds has unique properties and reactivity:
Phosphorus trichloride (PCl3): More commonly used and studied, with applications in the production of pesticides, plasticizers, and flame retardants.
Phosphorus tribromide (PBr3): Used in organic synthesis, particularly for converting alcohols to alkyl bromides.
Phosphorus triiodide (PI3): Less stable and less commonly used, but can be used in similar reactions to PCl2I.
This compound is unique in its combination of chlorine and iodine atoms, which can offer distinct reactivity and selectivity in chemical reactions.
Properties
CAS No. |
13779-38-9 |
|---|---|
Molecular Formula |
Cl2IP |
Molecular Weight |
228.78 g/mol |
IUPAC Name |
dichloro(iodo)phosphane |
InChI |
InChI=1S/Cl2IP/c1-4(2)3 |
InChI Key |
UCWBICBICWDGGG-UHFFFAOYSA-N |
Canonical SMILES |
P(Cl)(Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
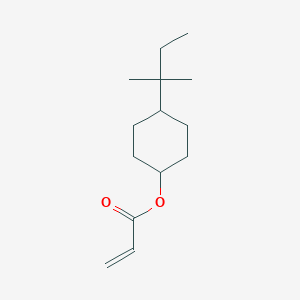
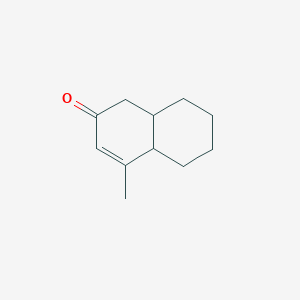
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)


![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)


